An In-depth Technical Guide to Ethyl 5-oxo-5-phenylpentanoate
An In-depth Technical Guide to Ethyl 5-oxo-5-phenylpentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-oxo-5-phenylpentanoate is a keto ester of significant interest in synthetic organic chemistry and drug discovery. Its bifunctional nature, possessing both a ketone and an ester moiety, renders it a versatile building block for the synthesis of more complex molecular architectures, including heterocyclic compounds and potential therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with detailed experimental protocol, and an exploration of its potential applications in medicinal chemistry, particularly in the development of novel anti-inflammatory and anti-tumor agents. The document is intended to serve as a technical resource for researchers and professionals engaged in chemical synthesis and drug development.
Molecular Profile and Physicochemical Properties
Ethyl 5-oxo-5-phenylpentanoate, identified by the CAS Number 73172-56-2, is an organic compound with the molecular formula C₁₃H₁₆O₃.[1] Its molecular structure consists of a five-carbon pentanoate chain with a phenyl-substituted carbonyl group at the C5 position and an ethyl ester at the C1 position.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 220.26 g/mol | PubChem |
| Molecular Formula | C₁₃H₁₆O₃ | CymitQuimica[1] |
| CAS Number | 73172-56-2 | CymitQuimica[1] |
| Appearance | Colorless to pale yellow liquid | CymitQuimica[1] |
| Odor | Pleasant | CymitQuimica[1] |
| Solubility | Soluble in organic solvents | CymitQuimica[1] |
Structural Representation
Caption: 2D structure of Ethyl 5-oxo-5-phenylpentanoate.
Synthesis and Mechanism
The synthesis of γ-keto esters such as Ethyl 5-oxo-5-phenylpentanoate can be approached through several synthetic strategies. A plausible and efficient method involves the Friedel-Crafts acylation of benzene with a suitable acylating agent derived from a dicarboxylic acid monoester.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
This pathway involves the reaction of benzene with ethyl 4-(chloroformyl)butanoate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Proposed synthesis of Ethyl 5-oxo-5-phenylpentanoate.
Mechanism Insight: The Lewis acid, AlCl₃, coordinates to the chlorine atom of the acid chloride, facilitating its departure and the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich benzene ring through an electrophilic aromatic substitution mechanism to yield the desired product.
Detailed Experimental Protocol
Materials:
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Benzene (anhydrous)
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Ethyl 4-(chloroformyl)butanoate
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Aluminum chloride (anhydrous)
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Dichloromethane (anhydrous)
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Rotary evaporator
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Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
Procedure:
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Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (100 mL).
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Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add a solution of ethyl 4-(chloroformyl)butanoate (1.0 equivalent) in anhydrous dichloromethane (50 mL) dropwise to the stirred suspension over 30 minutes.
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Reaction with Benzene: Following the addition, add anhydrous benzene (1.5 equivalents) dropwise to the reaction mixture.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid (100 mL).
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Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
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Washing: Combine the organic layers and wash successively with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Ethyl 5-oxo-5-phenylpentanoate.
Applications in Drug Discovery and Development
The structural motif of a γ-keto ester is a valuable pharmacophore and a versatile synthetic intermediate in medicinal chemistry.
Precursor for Heterocyclic Scaffolds
The ketone and ester functionalities in Ethyl 5-oxo-5-phenylpentanoate allow for facile cyclization reactions to generate various heterocyclic systems, which are prevalent in many biologically active compounds. For instance, condensation reactions with hydrazines or hydroxylamines can lead to the formation of pyridazinones and oxazinones, respectively.
Potential as a Bioactive Scaffold
Derivatives of related oxopentanoates have shown promise in several therapeutic areas. A study on a complex derivative, Ethyl 5-oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate, highlighted its potential as a scaffold for developing anti-inflammatory drugs.[2] Furthermore, related compounds have been investigated for their anti-tumor and antimicrobial properties.[3] The core structure of Ethyl 5-oxo-5-phenylpentanoate serves as a foundational element that can be chemically modified to optimize biological activity against various disease targets.
Caption: Potential applications of Ethyl 5-oxo-5-phenylpentanoate.
Safety and Handling
General Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
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Ignition Sources: Keep away from heat, sparks, and open flames.[4][5]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
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In case of contact:
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Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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Skin: Wash with plenty of soap and water.
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Ingestion/Inhalation: Move to fresh air and seek medical attention.
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Spectroscopic Characterization (Predicted)
While specific spectral data for Ethyl 5-oxo-5-phenylpentanoate is not provided in the search results, a predicted spectroscopic profile can be inferred based on its structure and data from analogous compounds.
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¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, multiplets for the methylene protons of the pentanoate chain, and signals in the aromatic region for the phenyl group.
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¹³C NMR: Carbonyl carbons of the ketone and ester would appear downfield. Signals for the aromatic carbons and the aliphatic carbons of the ethyl and pentanoate groups would also be present.
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IR Spectroscopy: Characteristic absorption bands would be observed for the C=O stretching of the ketone (around 1685 cm⁻¹) and the ester (around 1735 cm⁻¹), as well as C-H stretching and bending vibrations for the aliphatic and aromatic portions of the molecule.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 220.26). Fragmentation patterns would likely involve cleavage adjacent to the carbonyl groups.
Conclusion
Ethyl 5-oxo-5-phenylpentanoate is a valuable chemical entity with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the construction of diverse and complex molecules. Further investigation into its biological activities and the development of its derivatives could lead to the discovery of novel therapeutic agents. This guide provides a foundational understanding of this compound to aid researchers in their scientific endeavors.
References
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MDPI. (2022). Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate. Retrieved from [Link]
